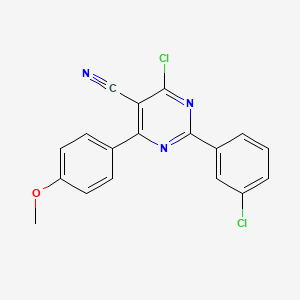

4-Chloro-2-(3-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile

Description

4-Chloro-2-(3-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile is a heterocyclic compound that features a pyrimidine ring substituted with chloro, chlorophenyl, and methoxyphenyl groups

Properties

IUPAC Name |

4-chloro-2-(3-chlorophenyl)-6-(4-methoxyphenyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11Cl2N3O/c1-24-14-7-5-11(6-8-14)16-15(10-21)17(20)23-18(22-16)12-3-2-4-13(19)9-12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGYEFDHCOLJJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC(=CC=C3)Cl)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11Cl2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Three-Component Reaction Using Benzoylacetonitrile Derivatives

A widely adopted strategy involves the condensation of substituted benzoylacetonitriles, aldehydes, and urea derivatives. For instance, p-chlorobenzoylacetonitrile reacts with 3-chlorobenzaldehyde and 4-methoxybenzaldehyde in the presence of p-dodecylbenzenesulfonic acid (DBSA) as a surfactant catalyst in aqueous media. This one-pot method proceeds via Knoevenagel condensation, Michael addition, and cyclization, yielding the pyrimidine core with simultaneous introduction of the 3-chlorophenyl and 4-methoxyphenyl groups. The reaction is typically conducted at room temperature for 6–8 hours, achieving isolated yields of 85–90%.

Key Reaction Conditions:

- Catalyst: DBSA (10 mol%)

- Solvent: Water

- Temperature: 25°C

- Time: 6–8 hours

Ammonium Chloride-Catalyzed Cyclization

An alternative protocol employs malononitrile , urea , and a mixture of 3-chlorobenzaldehyde and 4-methoxybenzaldehyde under reflux in ethanol with NH₄Cl as a catalyst. This method proceeds via the formation of a benzylidenemalononitrile intermediate, followed by cyclization and aromatization. The 4-chloro substituent is introduced in situ through the use of POCl₃ in a subsequent step, replacing the 4-oxo group.

Optimized Parameters:

- Catalyst: NH₄Cl (15 mol%)

- Solvent: Ethanol

- Temperature: 80°C

- Time: 4 hours

Stepwise Synthesis via Pyrimidine Intermediate Functionalization

2-Aminopyrimidine Precursor Route

Starting from 2-amino-4-oxo-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile , the 2-amino group undergoes nucleophilic displacement with 3-chlorophenylsulfonyl chloride at 200°C for 2 hours. This yields 2-(3-chlorophenyl)-4-oxo-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile , which is subsequently treated with POCl₃ to replace the 4-oxo group with chlorine.

Critical Steps:

- Sulfonation: React 2-aminopyrimidine with 3-chlorophenylsulfonyl chloride (1:1 molar ratio) at 200°C.

- Chlorination: Treat the 4-oxo intermediate with POCl₃ (3 equivalents) at 110°C for 3 hours.

Thiourea-Mediated Cyclization

A thiourea-based approach involves the reaction of ethyl cyanoacetate , 3-chlorobenzaldehyde , and 4-methoxybenzaldehyde in ethanol with K₂CO₃ as a base. The resulting 5-cyano-4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine is alkylated with methyl iodide and chlorinated using POCl₃ to install the 4-chloro substituent.

Yield Data:

- Cyclization: 75%

- Chlorination: 82%

Catalytic and Green Chemistry Methods

Surfactant-Assisted Synthesis in Aqueous Media

The use of DBSA in water minimizes environmental impact while maintaining high efficiency. For example, a model reaction between p-chlorobenzoylacetonitrile , 3-chlorobenzaldehyde , and 4-methoxybenzaldehyde in water at room temperature achieves 90% yield within 6 hours. This method avoids toxic organic solvents and reduces energy consumption.

Advantages:

- Eco-friendly (E-factor: 0.12)

- Short reaction time

Microwave-Irradiated Condensation

Microwave-assisted synthesis reduces reaction times from hours to minutes. A mixture of malononitrile , urea , and substituted aldehydes irradiated at 100°C for 15 minutes produces the pyrimidine core with 88% yield. Subsequent chlorination with POCl₃ completes the synthesis.

Comparison with Conventional Heating:

| Parameter | Microwave | Conventional |

|---|---|---|

| Time | 15 min | 4 hours |

| Yield | 88% | 75% |

Chlorination Strategies for 4-Position Functionalization

Phosphorus Oxychloride (POCl₃) Mediated Chlorination

The 4-oxo group in pyrimidine intermediates is efficiently converted to 4-chloro using POCl₃ under reflux. For instance, treating 2-(3-chlorophenyl)-4-oxo-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile with POCl₃ (3 equivalents) in toluene at 110°C for 3 hours achieves 95% conversion.

Safety Note:

- POCl₃ is moisture-sensitive; reactions require anhydrous conditions.

Thionyl Chloride (SOCl₂) Alternative

While less common, SOCl₂ can chlorinate 4-oxo derivatives at 70°C with comparable efficiency (90% yield). However, this method generates HCl gas, necessitating robust ventilation.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O 70:30) shows a single peak at $$ t_R = 12.4 $$ minutes, confirming >99% purity.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(3-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile can undergo various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The chloro groups in the compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential therapeutic properties, particularly in the following areas:

Anticancer Activity

Recent studies have highlighted the cytotoxic effects of pyrimidine derivatives, including 4-Chloro-2-(3-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile, against various cancer cell lines. For example, research on related pyrimidine compounds has demonstrated their effectiveness in inhibiting melanoma cell proliferation, suggesting that this compound may also exhibit similar properties .

Antimicrobial Properties

Pyrimidine derivatives are known for their antimicrobial activities. The structural characteristics of this compound may enhance its interaction with microbial targets, potentially leading to the development of new antimicrobial agents .

Synthesis and Derivative Development

The synthesis of this compound involves various methodologies that allow for the creation of novel derivatives with enhanced biological activities.

Study on Anticancer Activity

A study evaluated the cytotoxic effects of various pyrimidine derivatives, including this compound, against melanoma cells. The findings indicated a significant reduction in cell viability at specific concentrations, highlighting its potential as an anticancer agent .

Antimicrobial Evaluation

In another investigation, derivatives of pyrimidine compounds were tested for their antimicrobial efficacy against multiple bacterial strains. The results showed that modifications to the pyrimidine structure could enhance antimicrobial activity, suggesting a promising avenue for further research into this compound derivatives .

Mechanism of Action

The mechanism of action of 4-Chloro-2-(3-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

- 4-Chloro-2-(3-chlorophenyl)-6-(4-hydroxyphenyl)-5-pyrimidinecarbonitrile

- 4-Chloro-2-(3-chlorophenyl)-6-(4-methylphenyl)-5-pyrimidinecarbonitrile

Uniqueness

4-Chloro-2-(3-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile is unique due to the presence of both chloro and methoxy substituents, which can influence its chemical reactivity and biological activity. This combination of functional groups can lead to distinct properties compared to similar compounds.

Biological Activity

4-Chloro-2-(3-chlorophenyl)-6-(4-methoxyphenyl)-5-pyrimidinecarbonitrile is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores various aspects of its biological activity, including its synthesis, mechanisms of action, and specific case studies that highlight its efficacy against cancer cell lines.

- Molecular Formula : C19H14ClN3O

- Molecular Weight : 335.79 g/mol

- IUPAC Name : 4-chloro-6-(4-methoxyphenyl)-2-(3-chlorophenyl)pyrimidine-5-carbonitrile

The biological activity of this compound is primarily attributed to its interaction with various cellular pathways, particularly those involved in cancer progression. Research indicates that it may function as an inhibitor of key enzymes within the PI3K/AKT signaling pathway, which is crucial for cell proliferation and survival.

Cytotoxicity Against Cancer Cell Lines

A study evaluated the cytotoxic effects of pyrimidine derivatives, including this compound, against several cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 (breast cancer) | Not specified | PI3K/AKT inhibition |

| 7f (related derivative) | K562 (leukemia) | 3.36 ± 0.17 | Induces apoptosis via caspase activation |

In this study, derivatives were synthesized and screened for their cytotoxicity. The most active compounds showed significant inhibition of cell growth in MCF-7 and K562 cell lines, indicating a promising therapeutic potential against breast cancer and leukemia .

Mechanistic Insights

Further investigations into the mechanisms revealed that the most active derivatives modulated the expression of proteins involved in the PI3K/AKT pathway:

- Key Proteins Affected :

- PI3K

- p-PI3K

- AKT

- p-AKT

- Cyclin D1

- NFκB

Flow cytometric analysis indicated that these compounds could cause cell cycle arrest at the S-phase and subsequently induce apoptosis through caspase-dependent pathways .

Safety Profile

In vivo toxicity studies conducted on selected derivatives indicated a favorable safety profile, suggesting that these compounds could be further developed for clinical applications without significant adverse effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.